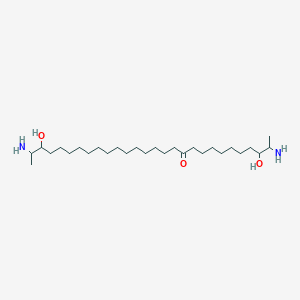
Rhizochalinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhizochalinin is a unique two-headed sphingolipid compound isolated from the marine sponge Rhizochalina incrustata. It has garnered significant attention due to its potent antileukemic and anticancer properties. The compound is characterized by its distinctive structure, which includes two polar head groups, making it a bipolar lipid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhizochalinin is typically extracted from the marine sponge Rhizochalina incrustata. The extraction process involves the use of ethanol, followed by concentration and chromatographic separation. The compound is then hydrolyzed using hydrochloric acid in methanol, and further purified using silica-gel and Sephadex LH-20 chromatography .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its extraction and purification from natural sources. Research is ongoing to develop more efficient synthetic routes and scalable production methods.
Analyse Des Réactions Chimiques
Types of Reactions
Rhizochalinin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and therapeutic potential .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and trifluoroacetic acid are used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 18-hydroxy- and 18-amino-rhizochalinin, which have shown enhanced anticancer properties .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the structure-activity relationships of sphingolipids.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Demonstrated significant anticancer activity, particularly against prostate cancer and glioblastoma
Mécanisme D'action
Rhizochalinin exerts its effects through multiple mechanisms:
Apoptosis Induction: Promotes programmed cell death in cancer cells by activating caspases.
Autophagy Inhibition: Inhibits the autophagy pathway, leading to the accumulation of damaged cellular components and cell death.
Signal Pathway Modulation: Downregulates the expression of androgen receptor variants and inhibits the Akt pathway.
Comparaison Avec Des Composés Similaires
Rhizochalinin is unique due to its two-headed structure, which distinguishes it from other sphingolipids. Similar compounds include:
Rhizochalin: Another two-headed sphingolipid with similar biological activities.
Isorhizochalin: A minor bipolar sphingolipid with a different stereochemistry
This compound B: A derivative containing a butoxy group.
These compounds share similar biological activities but differ in their structural features and specific mechanisms of action.
Propriétés
Formule moléculaire |
C28H58N2O3 |
|---|---|
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
2,27-diamino-3,26-dihydroxyoctacosan-11-one |
InChI |
InChI=1S/C28H58N2O3/c1-24(29)27(32)22-18-14-10-8-6-4-3-5-7-9-12-16-20-26(31)21-17-13-11-15-19-23-28(33)25(2)30/h24-25,27-28,32-33H,3-23,29-30H2,1-2H3 |
Clé InChI |
YHQOIZYIMFAECD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CCCCCCCCCCCCCCC(=O)CCCCCCCC(C(C)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


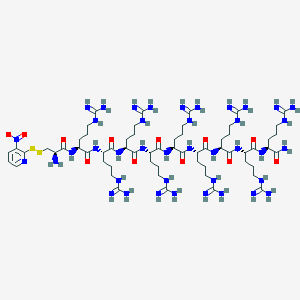
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
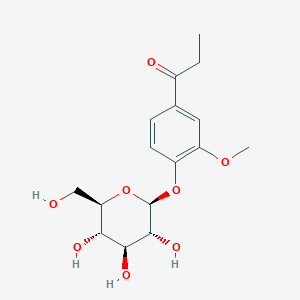
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
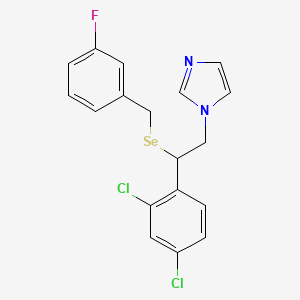
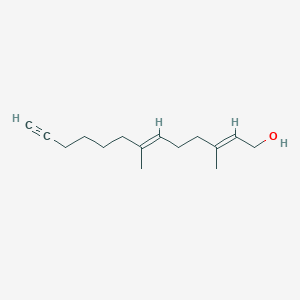
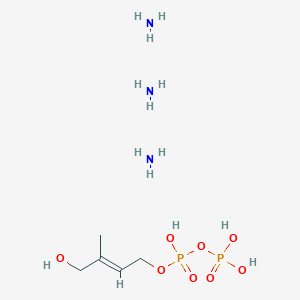
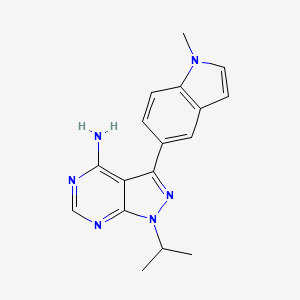
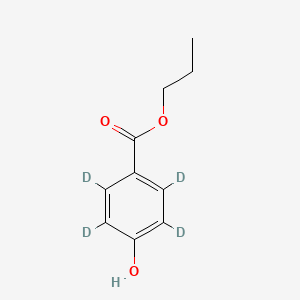
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
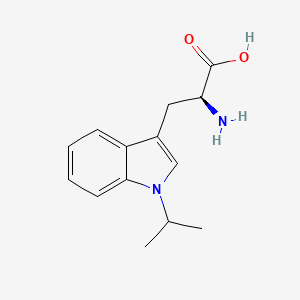
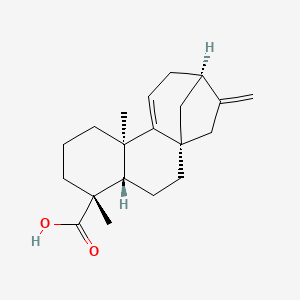
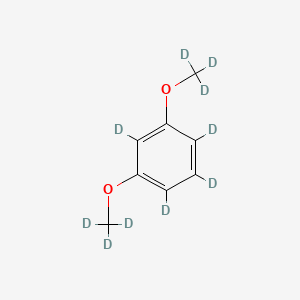
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
